

In-Depth Technical Guide to Azide-PEG9-amido-C4-Boc

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Compound of Interest

Compound Name: Azide-PEG9-amido-C4-Boc

Cat. No.: B15541198

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azide-PEG9-amido-C4-Boc**, a heterobifunctional linker crucial for advanced applications in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

Azide-PEG9-amido-C4-Boc is a versatile chemical tool featuring three key components: a terminal azide group, a nine-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine attached to a C4 amido linker. This unique architecture allows for sequential and orthogonal conjugation strategies. The azide group serves as a reactive handle for highly efficient and specific "click chemistry" reactions, while the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation. The hydrophilic PEG9 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

A critical aspect of utilizing this linker is the precise understanding of its physicochemical properties, most notably its molecular weight.

Quantitative Data Summary

For clarity and comparative purposes, the key quantitative data for **Azide-PEG9-amido-C4-Boc** and its common synonym are presented in the table below.

Property	Data	Reference
Compound Name	Azide-PEG9-amido-C4-Boc	N/A
Synonym	5-(Azide-PEG9-ethylcarbamoyl)pentanoic t-butyl ester	BroadPharm[1], 新研博美[2]
Molecular Formula	C30H58N4O12	BroadPharm[1], 新研博美[2]
Molecular Weight	666.8 g/mol	BroadPharm[1][3], 新研博美[2]

Experimental Protocols

The primary utility of **Azide-PEG9-amido-C4-Boc** lies in its ability to participate in click chemistry reactions. Below are detailed protocols for the two main types of azide-alkyne cycloadditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of **Azide-PEG9-amido-C4-Boc** to a molecule containing a terminal alkyne.

Materials:

- **Azide-PEG9-amido-C4-Boc**
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- An appropriate solvent (e.g., DMSO, DMF, or aqueous buffers)
- Degassing equipment (e.g., nitrogen or argon gas)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- **Reactant Preparation:**
 - Dissolve the alkyne-functionalized molecule and **Azide-PEG9-amido-C4-Boc** in the chosen solvent.
- **Reaction Setup:**
 - In a reaction vessel, combine the solutions of the alkyne-functionalized molecule and **Azide-PEG9-amido-C4-Boc**. A molar excess of the azide linker is often used.
 - Add the CuSO₄ solution to the reaction mixture.
 - To initiate the reaction, add a freshly prepared solution of sodium ascorbate.
- **Incubation:**
 - Incubate the reaction mixture at room temperature for 1-4 hours. Alternatively, the reaction can be performed overnight at 4°C.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
- **Purification:**
 - Once the reaction is complete, purify the conjugate using a suitable chromatography method to remove unreacted starting materials and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of **Azide-PEG9-amido-C4-Boc** to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

- **Azide-PEG9-amido-C4-Boc**

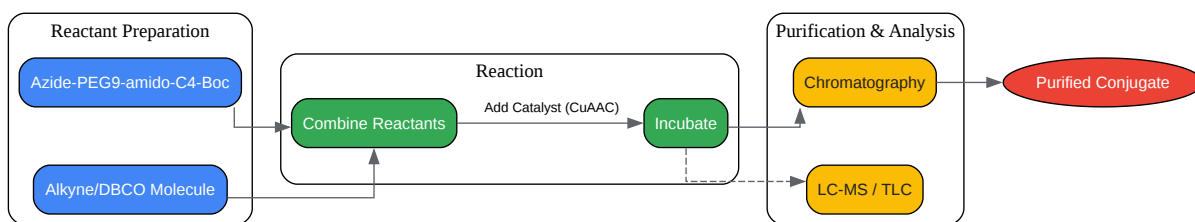
- DBCO-functionalized molecule
- An appropriate solvent (e.g., DMSO, aqueous buffers)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Reactant Preparation:
 - Dissolve the DBCO-functionalized molecule and **Azide-PEG9-amido-C4-Boc** in the chosen solvent.
- Reaction Setup:
 - Combine the solutions of the DBCO-functionalized molecule and **Azide-PEG9-amido-C4-Boc** in a reaction vessel.
- Incubation:
 - Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours.
 - Monitor the reaction progress.
- Purification:
 - Upon completion, purify the conjugate using a suitable chromatography method to separate the desired product from any unreacted starting materials.

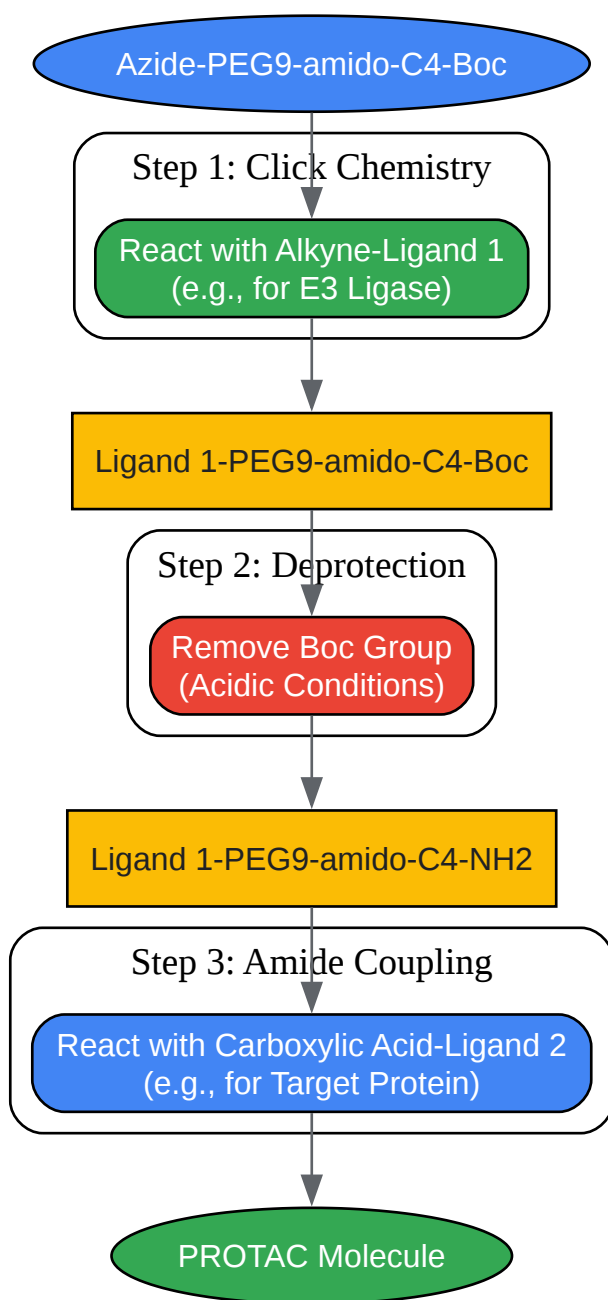
Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.



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Caption: A generalized workflow for bioconjugation using **Azide-PEG9-amido-C4-Boc**.



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Caption: Logical workflow for the synthesis of a PROTAC using **Azide-PEG9-amido-C4-Boc**.

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References

- 1. 5-(Azide-PEG9-ethylcarbamoyl)pentanoic t-butyl ester | BroadPharm [broadpharm.com]
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